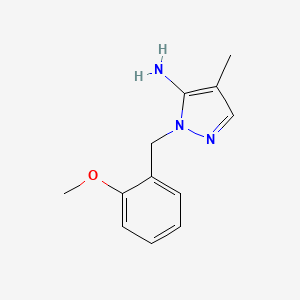

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

CAS No.: 1152505-75-3

Cat. No.: VC7720299

Molecular Formula: C12H15N3O

Molecular Weight: 217.272

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152505-75-3 |

|---|---|

| Molecular Formula | C12H15N3O |

| Molecular Weight | 217.272 |

| IUPAC Name | 2-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C12H15N3O/c1-9-7-14-15(12(9)13)8-10-5-3-4-6-11(10)16-2/h3-7H,8,13H2,1-2H3 |

| Standard InChI Key | RIRDPELMTAWASO-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1)CC2=CC=CC=C2OC)N |

Introduction

Chemical Identity and Structural Characteristics

Crystallographic and Conformational Analysis

While no crystallographic data exists for the 2-methoxybenzyl variant, studies on analogous pyrazoles reveal planar pyrazole rings with substituents adopting distinct dihedral angles. For example, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine exhibits a pyrazole ring deviating by 29.41° from the attached phenyl group and 37.01° from the methoxyphenyl moiety . Such conformational flexibility may influence binding interactions in biological systems or material matrices.

Synthetic Methodologies

General Pyrazole Synthesis Strategies

Pyrazole cores are typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-substituted pyrazol-5-amines, domino reactions involving arylglyoxals and preformed pyrazol-5-amines have proven effective, yielding polysubstituted derivatives with regiochemical control . For instance, the reaction of pyrazol-5-amine with aryl glyoxals in acetic acid produces tricyclic pyrano[2,3-c]pyrazole derivatives under mild conditions .

Synthesis of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Though explicit protocols for this compound are undisclosed, a plausible route involves:

-

Mannich-type alkylation: Reacting 4-methyl-1H-pyrazol-5-amine with 2-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to install the benzyl group.

-

Purification: Column chromatography or recrystallization to isolate the product .

This approach mirrors methods used for structurally related compounds, where benzylation of pyrazole amines achieves moderate to high yields. Alternative strategies may employ Ugi-type multicomponent reactions or transition metal-catalyzed coupling, though these remain speculative without direct evidence.

Applications and Research Frontiers

Pharmaceutical Building Block

As a Kishida Chemical Co., Ltd. product (KPL013191, KPL013193), this compound serves as a precursor in drug discovery . Pyrazole amines are pivotal in designing kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and antimicrobial agents. For example:

-

Anticancer agents: Pyrazole derivatives inhibit tubulin polymerization or target PI3K/Akt/mTOR pathways.

-

Antioxidants: The amine group scavenges reactive oxygen species (ROS), potentially mitigating oxidative stress.

Material Science Applications

The methoxybenzyl group’s electron-donating properties could enhance charge transport in organic semiconductors. Pyrazole-based ligands also coordinate transition metals, forming catalysts for cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume